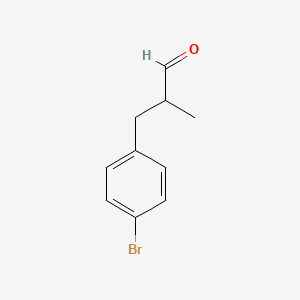

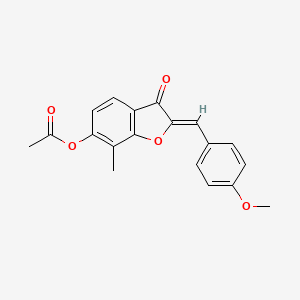

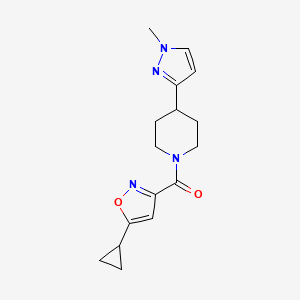

(3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains both a thiophene and a pyrrolidine ring . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . These types of structures are common in many biologically active compounds and are often used in drug discovery .

Aplicaciones Científicas De Investigación

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of analogs and derivatives of thiophene-containing compounds have been extensively studied. For instance, the synthesis and characterization of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone show potential biological applications due to their significant antibacterial activities, suggesting potential drug development pathways (Singh, Singh, & Bhanuka, 2016). Additionally, the synthesis and crystallographic analysis of boric acid ester intermediates, including derivatives of (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, provide insights into their molecular structures and physicochemical properties, with implications for their application in organic synthesis and material science (Huang et al., 2021).

Enzyme Inhibitory Activities

Research on thiophene-based heterocyclic compounds, including derivatives such as 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, highlights their enzyme inhibitory activities. These studies are crucial for understanding the biological interactions and potential therapeutic applications of these compounds. For example, specific derivatives have shown promising results as inhibitors against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating their potential in treating diseases related to enzyme dysfunction (Cetin, Türkan, Bursal, & Murahari, 2021).

Nonlinear Optical Properties

The development of thienyl-substituted pyridinium salts and their analysis for second-order nonlinear optical (NLO) properties has uncovered materials with promising NLO responses. Such materials are vital for applications in photonics and optoelectronics, indicating the versatility of thiophene-containing compounds in materials science (Li et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds with a pyrrolidin-1-yl derivative have shown strong antiproliferative activities against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit tubulin polymerization , which is a crucial process in cell division. This suggests that the compound might interact with its targets, leading to changes in cell division processes.

Biochemical Pathways

Compounds with similar structures have been found to induce g2/m arrest and apoptosis through the mitochondrial pathway . This suggests that the compound might affect cell cycle regulation and apoptosis pathways.

Result of Action

Similar compounds have shown strong antiproliferative activities against various cancer cell lines . This suggests that the compound might have potential anticancer effects.

Direcciones Futuras

Propiedades

IUPAC Name |

thiophen-3-yl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS2/c15-13(11-4-7-16-9-11)14-5-3-10(8-14)12-2-1-6-17-12/h1-2,4,6-7,9-10H,3,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGJZUBJKZZJOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2845444.png)

![5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2845447.png)

![3-benzyl-7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2845451.png)

![4-[3-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine](/img/structure/B2845452.png)

![2-{[3-(2-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2845462.png)